(3S,4S)-N-Boc-N,4-dimethyl-3-piperidinamine
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Overview
Description
TERT-BUTYL METHYL((3R,4R)-4-METHYLPIPERIDIN-3-YL)CARBAMATE is a complex organic compound that features a tert-butyl group, a methyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL METHYL((3R,4R)-4-METHYLPIPERIDIN-3-YL)CARBAMATE typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product quality.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL METHYL((3R,4R)-4-METHYLPIPERIDIN-3-YL)CARBAMATE can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions, particularly involving the piperidine ring.
Common Reagents and Conditions
Oxidation: Manganese catalysts and hydrogen peroxide in nonafluoro-tert-butyl alcohol (NFTBA) as the solvent.
Reduction: Various reducing agents can be employed depending on the desired product.
Substitution: Reagents such as aryl halides and bases like cesium carbonate (Cs2CO3) in solvents like 1,4-dioxane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group typically yields primary alcohols .
Scientific Research Applications
TERT-BUTYL METHYL((3R,4R)-4-METHYLPIPERIDIN-3-YL)CARBAMATE has several applications in scientific research:
Chemistry: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: Its structural properties make it a valuable compound for studying biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of TERT-BUTYL METHYL((3R,4R)-4-METHYLPIPERIDIN-3-YL)CARBAMATE involves its interaction with specific molecular targets and pathways. The tert-butyl group, in particular, plays a crucial role in its reactivity and stability. The compound’s effects are mediated through its ability to undergo selective oxidation and substitution reactions, which can modify its structure and function .
Comparison with Similar Compounds
TERT-BUTYL METHYL((3R,4R)-4-METHYLPIPERIDIN-3-YL)CARBAMATE can be compared with other similar compounds such as:
tert-Butyl carbamate: Shares the tert-butyl group but differs in its overall structure and reactivity.
tert-Butyl-N-methylcarbamate: Another related compound with distinct chemical properties and applications.
Methyl carbamate: Lacks the tert-butyl group, resulting in different reactivity and uses.
The uniqueness of TERT-BUTYL METHYL((3R,4R)-4-METHYLPIPERIDIN-3-YL)CARBAMATE lies in its combination of the tert-butyl group with the piperidine ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C12H24N2O2 |
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Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(4-methylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-9-6-7-13-8-10(9)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3 |
InChI Key |
GEUGTHQTDCPAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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